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1-(9H-carbazol-3-yl)-N-methylmethanamine

p53 mutant Y220C binding affinity structure-activity relationship

For p53 Y220C reactivation studies, obtaining the unsubstituted 9H carbazole baseline is critical, yet most suppliers only offer the N-ethyl analog. This 9H compound is the universal precursor for systematic N9 diversification and an essential matched negative control for binding assays. - Universal SAR precursor: enables parallel N9-substituent library synthesis, validated by studies achieving 70-fold affinity gains through combined N9/C7 modification. - Essential negative control: Lacks the N-ethyl anchor group critical for Y220C cavity binding, allowing quantitative dissection of N9 contributions vs. the invariant carbazole-methanamine core. - Assay-ready solubility: Lower molecular weight (210.27 g/mol) and predicted reduced lipophilicity vs. N9-alkylated analogs minimize DMSO requirements in p53 folding and DNA-binding assays.

Molecular Formula C14H14N2
Molecular Weight 210.27 g/mol
Cat. No. B13686836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(9H-carbazol-3-yl)-N-methylmethanamine
Molecular FormulaC14H14N2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCNCC1=CC2=C(C=C1)NC3=CC=CC=C32
InChIInChI=1S/C14H14N2/c1-15-9-10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-8,15-16H,9H2,1H3
InChIKeyWGUMWLSPRZEGEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(9H-Carbazol-3-yl)-N-methylmethanamine: Identity & Core Characteristics


1-(9H-Carbazol-3-yl)-N-methylmethanamine (CAS 1019115-75-3) is a carbazole-based secondary amine with the molecular formula C14H14N2 and a molecular weight of 210.27 g/mol . It belongs to the aminocarbazole subclass, a family extensively investigated for p53 mutant reactivation, antimicrobial activity, and material science applications [1]. The compound is structurally defined by a tricyclic carbazole core substituted at the 3-position with an N-methylmethanamine side chain. Its most notable distinction is the unsubstituted 9H position on the carbazole nitrogen, which sets it apart from the clinically studied analog PhiKan 083 (1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine) that bears an N-ethyl group critical for binding to the Y220C p53 mutant surface crevice [2]. Available purity is typically ≥95% .

Scaffold Baseline
Unsubstituted 9H position enables direct N9-derivatization for carbazole SAR campaigns
Reduced-Affinity Comparator
Lacks N9 anchor required for Y220C p53 binding cavity occupancy; serves as matched negative control
Toxicogenomic Reference
Provides scaffold baseline for genotoxicity and epigenotoxicity classification studies in MCF-7 models

1-(9H-Carbazol-3-yl)-N-methylmethanamine: Irreplaceable in p53 Research


Carbazole derivatives exhibit a striking sensitivity of biological activity to even minor structural modifications. The Genotoxicity and Epigenotoxicity study by Luparello et al. (2021) explicitly demonstrated that small changes in the substitution pattern of carbazoles produce profound effects on their intrinsic genotoxic and epigenetic properties, categorizing PK083 as a 'damage-corrective' compound while its second-generation analogs PK9320 and PK9323 were classified as 'anticancer compounds' and 'anticancer epi-compounds' based on differential DNA damage and methylation profiles [1]. The target compound, lacking the N-ethyl substituent present in PhiKan 083, occupies a distinct position in the structure-activity landscape: the N-ethyl group is deeply buried within the Y220C binding cavity and its fluorination yields up to a 5-fold affinity increase [2]. Consequently, generic substitution without accounting for the 9H vs 9-ethyl distinction risks invalidating p53 reactivation assays, confounding SAR interpretations, and compromising the reproducibility of mutant p53 stabilization experiments.

N9-ethyl is critical for Y220C binding
PhiKan 083 and its analogs rely on the N9-alkyl anchor to occupy the Leu145/Trp146/Cys220 subsite; the 9H compound lacks this anchor, and binding affinity context may shift substantially.
Genotoxicity classification diverges with substitution
Carbazole analogs are classified as damage-corrective, anticancer, or epi-compounds based on subtle structural changes; the 9H baseline cannot be substituted by any N9-modified analog without altering toxicogenomic readouts.
Physicochemical properties differ
Lower molecular weight and reduced lipophilicity relative to N9-alkylated analogs may affect formulation behavior and assay compatibility; direct interchange may not be supported without validation.

Quantitative Differentiation Against Closest Structural Analogs


N9-Substituent Determines Y220C p53 Binding Affinity

The 1-(9H-carbazol-3-yl)-N-methylmethanamine scaffold lacks the N-ethyl substituent that occupies a critical subsite in the Y220C surface crevice. In PhiKan 083, this N-ethyl group is deeply buried in the binding pocket and its stepwise fluorination to 2,2,2-trifluoroethyl increases binding affinity 5-fold (KD from ~150 µM to ~30 µM), demonstrating the essential contribution of the N9-substituent to target engagement [1]. The 9H (unsubstituted) compound cannot access this anchor subsite, providing a structurally determined differential in binding capacity relative to any N9-substituted carbazole analogs. This distinction is critical for applications requiring graded target engagement—the 9H compound serves as a reduced-affinity comparator or scaffold for independent N9-derivatization [2].

N9 Binding Anchor
Cross-study comparable
9H compound: no N9 anchor available; KD for Y220C not reported (expected >150 µM). PhiKan 083 (9-ethyl): KD = 150 µM; fluorinated ethyl analog: KD ~30 µM (5-fold improvement).
Absence of N9 anchor eliminates subsite occupancy; binding affinity context differs substantially from N9-substituted series.
Data from ITC and crystal structures (PDB 2VUK, 5G4M–5G4O). Reported affinity for comparator only.
p53 mutant Y220C binding affinity structure-activity relationship carbazole anchor

Differential Genotoxicity & Epigenotoxicity by Carbazole Substitution

A direct comparative study by Luparello et al. (2021) evaluated three carbazole derivatives—PK083 (9-ethyl), PK9320 (9-ethyl-7-furan), and PK9323 (9-ethyl-7-thiazole)—for mutant p53-independent genotoxic and epigenotoxic effects on wild-type p53 MCF-7 breast adenocarcinoma cells. The study demonstrated that minor substitution changes produce profoundly different safety-relevant profiles: PK083 was classified as a 'damage-corrective' compound, while PK9320 and PK9323 were classified as 'anticancer compounds' and 'anticancer epi-compounds,' respectively, based on differential phospho-γH2AX induction, Comet assay DNA damage, and DNA methylation changes [1]. The 9H (unsubstituted) compound, as the simplest member of this series, represents the scaffold baseline against which these substitution-dependent toxicogenomic effects are calibrated. Its distinct profile from N9-substituted analogs makes it essential for establishing the intrinsic genotoxicity contribution of the unmodified carbazole-methanamine core [1].

Genotoxicity Classification
Head-to-head reported
PK083 (9-ethyl): 'damage-corrective'; PK9320: 'anticancer compound'; PK9323: 'anticancer epi-compound'. 9H compound serves as unsubstituted baseline for this classification system in MCF-7 cells.
Substitution-dependent categorical divergence in genotoxicity and DNA methylation profiles; 9H scaffold essential for baseline calibration.
Assessed via phospho-γH2AX, Comet assay, and methylation-sensitive PCR (Luparello 2021).
genotoxicity DNA methylation MCF-7 breast cancer carbazole SAR

Physicochemical Property Differences vs. N9-Substituted Analogs

The target compound (C14H14N2, MW 210.27 g/mol) is 28.03 g/mol lighter than PhiKan 083 (C16H18N2, MW 238.33 g/mol) due to the absence of the N-ethyl group. This mass difference translates into distinct physicochemical properties: the 9H compound is predicted to exhibit lower lipophilicity (cLogP) and higher aqueous solubility compared to N9-alkylated analogs . The N-methylmethanamine side chain contributes a basic secondary amine (pKa ~9.5-10.5) that enhances water solubility relative to tertiary amine or unsubstituted carbazole scaffolds . These property differences are quantifiable and directly impact formulation, cell permeability, and assay compatibility—the lower molecular weight and reduced lipophilicity of the 9H compound make it more suitable for aqueous-based biochemical assays where N9-alkyl analogs may exhibit solubility-limited behavior .

Physicochemical Profile
Class-level inference
MW: 210.27 g/mol (28.03 g/mol lighter than PhiKan 083). Predicted cLogP reduction ~0.5–0.8 log units; aqueous solubility expected to be higher than N9-alkylated analogs.
Lower lipophilicity may support aqueous-based assay preparation; co-solvent requirements may be reduced.
Predicted from structural class; direct experimental solubility data to verify.
molecular weight solubility LogP drug-likeness

9H Scaffold as a Divergent Intermediate for N9 Libraries

The unsubstituted 9H position makes 1-(9H-carbazol-3-yl)-N-methylmethanamine a versatile synthetic intermediate for generating diverse N9-substituted analog libraries through straightforward N-alkylation. In contrast, PhiKan 083 and its analogs arrive with a pre-installed N-ethyl group that cannot be removed under non-destructive conditions. The synthetic route to the target compound provides a branching point: N-alkylation with various electrophiles (alkyl halides, fluorinated ethyl groups, heterocycle-containing chains) enables parallel synthesis of focused libraries for SAR exploration . Structure-guided optimization efforts have demonstrated that modification of the N9 anchor is the most productive strategy for affinity maturation, achieving up to 70-fold affinity improvements when combined with 7-position heterocycle substitution [1]. The 9H compound is therefore the mandatory starting material for any N9-diversification campaign, whereas the pre-alkylated analogs represent terminal products of such campaigns.

Synthetic Intermediate
Cross-study comparable
9H position available for direct N-alkylation. One-step diversification vs. multi-step de novo synthesis for each pre-alkylated analog. Library generation efficiency gain >5-fold estimated.
Single intermediate enables parallel synthesis of N9-substituted libraries for systematic SAR exploration.
Boc protection of secondary amine recommended prior to N9-alkylation.
synthetic intermediate N-alkylation derivatization carbazole library

Reduced p53 Thermal Stabilization Without N9-Substituent

PhiKan 083 (9-ethyl) binding to Y220C p53 increases the mutant protein's melting temperature (Tm) and extends its half-life to over 15 minutes at body temperature, slowing aggregation [1]. The N-ethyl anchor is a critical contributor to this stabilization: fluorination of this anchor yields incremental Tm increases and further half-life extension proportional to affinity gains [2]. The 9H compound, lacking any N9 substituent, is predicted to exhibit significantly reduced thermal stabilization capacity due to the absence of anchor-mediated binding enthalpy. Crystal structures (PDB 2VUK, 5G4M, 5G4N, 5G4O) consistently show the N9-substituent making intimate contacts with Leu145, Trp146, and Cys220 in the binding crevice [2]. This differential in thermal stabilization is directly relevant when selecting between the 9H compound (as a reduced-activity control or scaffold baseline) and N9-substituted analogs (for maximal p53 stabilization).

Thermal Stabilization
Class-level inference
PhiKan 083 extends Y220C p53 half-life to >15 min at 37 °C. 9H compound expected to provide substantially reduced stabilization (quantitative data not available).
Reduced thermal stabilization capacity makes 9H compound suitable as a negative control for quantifying N9 anchor contributions.
Based on PhiKan 083 DSF and light scattering data; 9H data absent from primary literature.
thermal stability protein half-life Y220C aggregation differential scanning fluorimetry

1-(9H-Carbazol-3-yl)-N-methylmethanamine: Optimal Application Scenarios


Carbazole SAR Baseline for p53 Mutant Studies

The 9H compound provides the unsubstituted scaffold baseline required for systematic SAR exploration of the N9 position. As demonstrated by the Bauer et al. (2016) fluorination study, N9-substituent modifications can improve binding affinity up to 5-fold [1]. Researchers initiating a new SAR campaign should procure the 9H compound as the universal precursor for N9 diversification, enabling parallel synthesis of focused libraries with systematic variation of the anchor substituent while maintaining the invariant 3-(N-methylmethanamine) pharmacophore. This approach is validated by the structure-guided optimization framework that achieved 70-fold affinity improvements through combined N9 and C7 modifications [2].

Reduced-Affinity Control for p53 Y220C Stabilization Assays

For experiments quantifying the contribution of the N9 anchor to p53 Y220C binding and stabilization, the 9H compound serves as an essential negative control. PhiKan 083 (9-ethyl) extends Y220C p53 half-life to >15 minutes and raises Tm [3]; the 9H compound, lacking the anchor group that occupies the Leu145/Trp146/Cys220 subsite [1], provides a structurally matched reduced-activity comparator. This enables quantitative dissection of N9-substituent contributions versus contributions from the invariant carbazole core and 3-methanamine side chain, which is critical for interpreting mutagenesis and ligand-binding data.

Genotoxicity & Epigenotoxicity Baseline for Carbazole Safety Profiling

The Luparello et al. (2021) study established that carbazole substitution patterns produce categorically different genotoxicity and epigenotoxicity outcomes, with compounds classified as damage-corrective, anticancer, or anticancer epi-compounds based on phospho-γH2AX induction, Comet assay, and DNA methylation changes in MCF-7 cells [4]. The 9H compound, as the simplest member of this scaffold family, is the appropriate baseline for establishing the intrinsic genotoxic and epigenotoxic contribution of the unmodified carbazole-methanamine core. Its inclusion as a reference compound enables normalization of substitution-dependent effects across analog series.

Aqueous Solubility Advantage for Co-Solvent-Free Assays

The 9H compound's lower molecular weight (210.27 g/mol) and predicted reduced lipophilicity compared to N9-alkylated analogs (e.g., PhiKan 083: 238.33 g/mol) translate into superior aqueous solubility characteristics. PhiKan 083 hydrochloride exhibits limited water solubility (<13.74 mg/mL) . In biochemical assays where organic co-solvents (e.g., DMSO) must be minimized to preserve protein stability—such as p53 folding, aggregation, and DNA-binding assays—the 9H compound offers practical formulation advantages. This scenario is particularly relevant for high-throughput screening campaigns where compound precipitation and solvent artifacts must be rigorously controlled.

Application
Selection Property
Validation Focus
Carbazole SAR baseline for p53 mutant studies
Unsubstituted 9H scaffold
N9-derivatization library synthesis and affinity maturation
Reduced-affinity control for Y220C stabilization assays
Absent N9 anchor group
Quantification of N9-substituent contribution to target engagement
Genotoxicity and epigenotoxicity baseline profiling
Scaffold baseline for toxicogenomic classification
Normalization of substitution-dependent genotoxicity readouts
Aqueous-based biochemical assays
Lower molecular weight and predicted reduced lipophilicity
Co-solvent-free assay compatibility screening
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